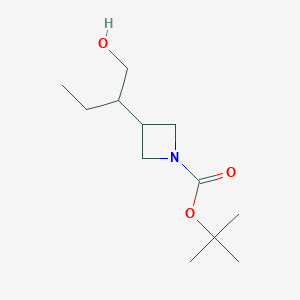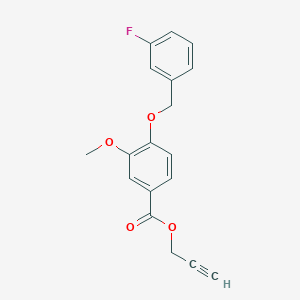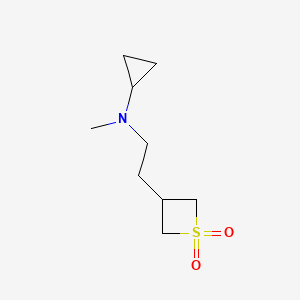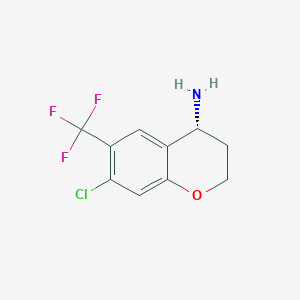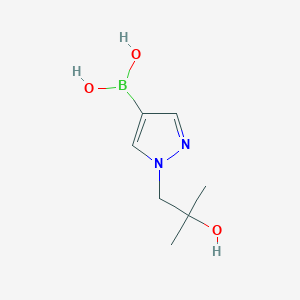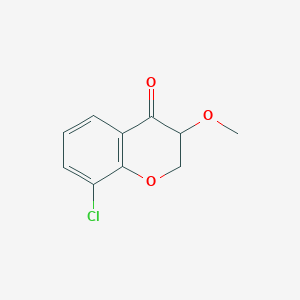
8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of 8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically begins with commercially available starting materials such as 4-hydroxycoumarin and appropriate chlorinating and methoxylating agents.
-
Methoxylation: : The methoxy group is introduced using methanol in the presence of a base such as sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of dihydro derivatives.
-
Substitution: : The chlorine atom at the 8th position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized benzopyran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. Benzopyran derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to modulate biological pathways makes them attractive for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its derivatives can be incorporated into polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methoxy groups play a crucial role in binding to these targets, influencing their activity. The compound can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound of benzopyrans, known for its anticoagulant properties.
4-Hydroxycoumarin: A precursor in the synthesis of warfarin, an anticoagulant drug.
6-Chloro-4-hydroxycoumarin: Similar in structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
8-chloro-3-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-13-8-5-14-10-6(9(8)12)3-2-4-7(10)11/h2-4,8H,5H2,1H3 |
InChI Key |
FTJGCFDREPDJFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC2=C(C1=O)C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


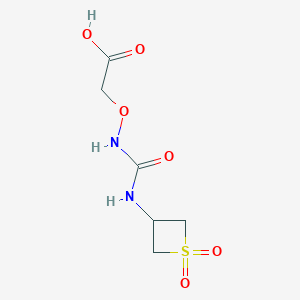

![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)
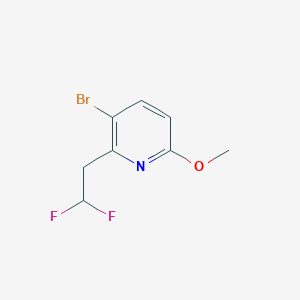
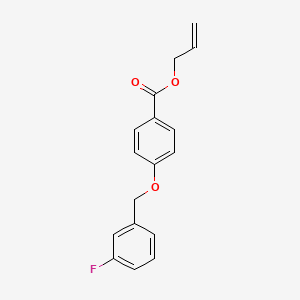
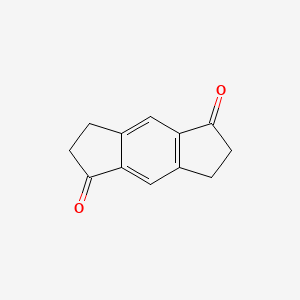
![7-Chloro-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B13026595.png)


